molecular formula C14H27NO B14422785 1-Ethyl-5-octylpyrrolidin-2-one CAS No. 80444-75-3

1-Ethyl-5-octylpyrrolidin-2-one

Cat. No.: B14422785
CAS No.: 80444-75-3
M. Wt: 225.37 g/mol
InChI Key: TXBGBSIYQLNVHI-UHFFFAOYSA-N
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Description

1-Ethyl-5-octylpyrrolidin-2-one is an organic compound belonging to the class of pyrrolidin-2-ones It is characterized by a pyrrolidinone ring substituted with an ethyl group at the first position and an octyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-5-octylpyrrolidin-2-one can be synthesized through a multi-step process involving the formation of the pyrrolidinone ring followed by the introduction of the ethyl and octyl substituents. One common method involves the reaction of 1-octylamine with ethyl acrylate to form an intermediate, which is then cyclized to produce the desired pyrrolidinone derivative. The reaction conditions typically involve the use of a solvent such as toluene and a catalyst like palladium on carbon, with the reaction being carried out under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-octylpyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Ethyl-5-octylpyrrolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-5-octylpyrrolidin-2-one involves its interaction with lipid membranes, where it can alter membrane fluidity and permeability. This is primarily due to its amphiphilic structure, which allows it to integrate into lipid bilayers. The compound may also interact with specific proteins or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-5-octylpyrrolidin-2-one is unique due to its dual substitution pattern, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions, such as in surfactants and drug delivery systems .

Properties

CAS No.

80444-75-3

Molecular Formula

C14H27NO

Molecular Weight

225.37 g/mol

IUPAC Name

1-ethyl-5-octylpyrrolidin-2-one

InChI

InChI=1S/C14H27NO/c1-3-5-6-7-8-9-10-13-11-12-14(16)15(13)4-2/h13H,3-12H2,1-2H3

InChI Key

TXBGBSIYQLNVHI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1CCC(=O)N1CC

Origin of Product

United States

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